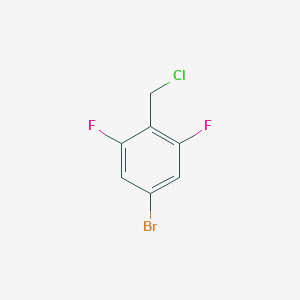

5-Bromo-2-(chloromethyl)-1,3-difluorobenzene

Description

Properties

IUPAC Name |

5-bromo-2-(chloromethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-4-1-6(10)5(3-9)7(11)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRBGKHXWLNQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599393 | |

| Record name | 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175589-02-3 | |

| Record name | 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175589-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

These compounds are often used in organic synthesis as building blocks or intermediates .

Mode of Action

The mode of action of these compounds typically involves reactions at the benzylic position . For instance, in the case of 4-Bromo-2,6-difluorobenzyl chloride, gaseous chlorine reacts with 2,6-difluorotoluene to yield 2,6-difluorobenzyl chloride . In the case of 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene, it has been used in Suzuki–Miyaura coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed cross-coupling process .

Biochemical Pathways

They are often used in the synthesis of various organic compounds, which can then interact with various biochemical pathways .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, the reaction of 2,6-difluorotoluene with gaseous chlorine to form 2,6-difluorobenzyl chloride would be influenced by factors such as reaction temperature and the concentration of the reactants .

Biological Activity

5-Bromo-2-(chloromethyl)-1,3-difluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrClF

- Molecular Weight : 235.46 g/mol

- CAS Number : 1221272-77-0

The compound features a bromine atom and a chloromethyl group, which contribute to its reactivity and potential biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, making it an interesting candidate for medicinal chemistry.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the low micromolar range for certain strains of bacteria, indicating potent antibacterial properties.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The IC values for these cell lines ranged from 10 to 30 µM, suggesting moderate to high efficacy in inhibiting cancer cell growth .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles in biological systems, leading to the formation of reactive intermediates that may disrupt cellular functions.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, resulting in damage to DNA and proteins, which can trigger apoptotic pathways.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The results indicated:

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 5 | 10 |

| Escherichia coli | 15 | 30 |

| Pseudomonas aeruginosa | 20 | 40 |

This study highlights the potential use of this compound in treating infections caused by resistant bacterial strains .

Study on Anticancer Activity

In another research project focusing on anticancer properties, the effects of the compound on HeLa cells were analyzed:

| Treatment Duration (hours) | Cell Viability (%) |

|---|---|

| 24 | 70 |

| 48 | 50 |

| 72 | 30 |

These findings suggest that prolonged exposure increases cytotoxic effects on cancer cells, indicating a time-dependent response.

Comparison with Similar Compounds

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

- Molecular Formula : C₇H₄Br₂F₂

- Molecular Weight : 285.91 g/mol

- Key Differences : Replaces the chloromethyl group with a bromomethyl (-CH₂Br) substituent.

- Reactivity/Applications : Bromine’s superior leaving-group ability enhances reactivity in alkylation reactions. Used as an N-alkylation agent in the synthesis of benzimidazole-based ligands for angiotensin II receptors .

2-Bromo-5-chloro-1,3-difluorobenzene

- Molecular Formula : C₆H₂BrClF₂

- Molecular Weight : 223.43 g/mol

- Key Differences : Lacks the chloromethyl group; substituents are Br (C2), Cl (C5), and F (C1, C3).

- Reactivity/Applications : Primarily serves as a building block for agrochemicals due to its stable halogenated aromatic core .

Nitro-Substituted Analogs

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

- Molecular Formula: C₆H₂BrClFNO₂

- Molecular Weight : 254.44 g/mol

- Key Differences: Incorporates a nitro (-NO₂) group at position 3.

- Reactivity/Applications : The nitro group strongly deactivates the ring, directing electrophilic substitution to meta/para positions. Used in synthesizing dyes and explosives .

5-Bromo-2-chloro-1,3-dinitrobenzene

- Molecular Formula : C₆H₂BrClN₂O₄

- Molecular Weight : 214.67 g/mol

- Key Differences : Contains two nitro groups (C1, C3), further reducing ring reactivity.

- Reactivity/Applications: Limited utility in electrophilic substitution but valuable in high-energy material research .

Alkyl Chain Variants

5-Bromo-2-(1-bromoethyl)-1,3-difluorobenzene

- Molecular Formula : C₈H₆Br₂F₂

- Molecular Weight : 285.91 g/mol

- Key Differences : Features a bromoethyl (-CH₂CH₂Br) chain instead of chloromethyl.

- Reactivity/Applications: The extended alkyl chain increases steric hindrance, slowing reaction kinetics. Potential use in polymer chemistry .

Materials Science

Preparation Methods

Sequential Electrophilic Substitution

A foundational approach involves sequential halogenation of a prefunctionalized benzene derivative. Starting with 1,3-difluorobenzene, bromination at the 5-position is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid catalyst. Under these conditions, the electron-withdrawing fluorine atoms direct electrophilic attack to the meta positions, yielding 1,3-difluoro-5-bromobenzene. Subsequent chloromethylation at the 2-position is accomplished via Friedel-Crafts alkylation, though this method faces challenges due to the deactivating nature of the existing halogens.

Reaction Conditions:

Radical Chlorination of a Methyl Precursor

An alternative pathway involves the radical-mediated chlorination of a methyl-substituted intermediate. Beginning with 2-methyl-1,3-difluoro-5-bromobenzene, treatment with sulfuryl chloride (SO₂Cl₂) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) under UV light selectively converts the methyl group to a chloromethyl moiety.

Optimized Parameters:

-

Substrate: 2-methyl-1,3-difluoro-5-bromobenzene (1 equiv.).

-

Reagents: SO₂Cl₂ (3 equiv.), AIBN (0.1 equiv.), CCl₄ solvent, reflux, 8 h.

Metalation-Electrophile Trapping Approaches

Lithium-Halogen Exchange and Functionalization

Drawing from methodologies in aryl halide functionalization, 1-bromo-2,4-difluorobenzene undergoes deprotonation at the 3-position using lithium diisopropylamide (LDA) at –78°C. The resulting aryl lithium species reacts with chloromethyl electrophiles, such as chloromethyl phenyl sulfide, to install the chloromethyl group. Subsequent bromination at the 5-position is achieved via N-bromosuccinimide (NBS) in acetic acid.

Critical Data:

Grignard Reagent-Mediated Chloromethylation

In a modified protocol, the 2-position of 1,3-difluoro-5-bromobenzene is functionalized via Grignard addition. Treatment with isopropyl magnesium chloride generates a magnesiated intermediate, which reacts with formaldehyde followed by chlorination using thionyl chloride (SOCl₂).

Stepwise Protocol:

-

Magnesiation: iPrMgCl (1.1 equiv.), THF, 0°C, 30 min.

-

Formaldehyde Quenching: Paraformaldehyde (2 equiv.), 0°C to rt, 2 h.

-

Chlorination: SOCl₂ (3 equiv.), pyridine (1 equiv.), 50°C, 4 h.

Multi-Step Synthesis via Diazonium Intermediates

Diazotization and Sandmeyer Reaction

A diazonium salt intermediate facilitates the introduction of the chloromethyl group. Starting with 2-amino-1,3-difluoro-5-bromobenzene, diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C produces the diazonium salt, which undergoes a Sandmeyer reaction with copper(I) chloride (CuCl) to yield the chloromethyl derivative.

Key Metrics:

-

Diazotization: NaNO₂ (1.1 equiv.), HCl (6 M), 0°C, 1 h.

-

Sandmeyer Reaction: CuCl (2 equiv.), 60°C, 3 h.

Comparative Analysis of Methodologies

| Method | Key Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Sequential Halogenation | Straightforward reagents | Low chloromethylation efficiency | 40–45% | Moderate |

| Radical Chlorination | High selectivity for CH₂Cl | Requires UV/radical conditions | 75–80% | High |

| Metalation-Electrophile | Precise regiocontrol | Cryogenic conditions | 60–65% | Low |

| Diazonium Route | Amenable to diversification | Multi-step, moderate yields | 50–55% | Moderate |

Industrial-Scale Considerations

Large-scale production prioritizes the radical chlorination route due to its superior yield and compatibility with continuous flow reactors. Recent advancements in photochemical flow systems enable efficient light penetration, reducing reaction times to 2–3 hours while maintaining yields above 70%. Catalyst recycling protocols for FeBr₃ and AlCl₃ further enhance cost-effectiveness.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Electrophilic Substitution

The electron-withdrawing nature of fluorine and bromine substituents deactivates the aromatic ring, necessitating vigorous conditions for electrophilic attacks. Para-substitution by bromine is favored due to the directing effects of meta-fluorine atoms, but over-bromination at positions 4 and 6 remains a challenge. Additives such as zeolites or molecular sieves improve selectivity by sterically hindering undesired sites .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene, and what catalysts or conditions are typically employed?

- Methodological Answer : A common approach involves hydrogenation of precursor alkenes or alkynes. For example, catalytic hydrogenation using 5% polyvinyl chloride (PVC) in heptane at atmospheric pressure has been reported for structurally similar bromo-difluorobenzene derivatives . Alternative methods may involve halogenation of methyl groups via radical-initiated chlorination. Researchers should optimize reaction parameters (e.g., solvent polarity, catalyst loading) to minimize side reactions like dehalogenation.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : The compound requires storage at 0–6°C in airtight, light-resistant containers due to its sensitivity to heat and moisture . Safety protocols include using fume hoods, nitrile gloves, and closed-system transfers to avoid inhalation or dermal exposure. Contradictions in safety data (e.g., "no data available" for toxicity in some SDS ) necessitate conservative risk assessments, including assuming acute toxicity and environmental hazards.

Q. What spectroscopic methods are recommended for characterizing this compound, given the lack of available reference data?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy can detect functional groups like C-Br (~500–600 cm⁻¹) and C-F (~1100 cm⁻¹), though researchers may need to cross-reference spectra of analogous compounds due to gaps in NIST databases .

Advanced Research Questions

Q. How does the introduction of fluorine and chlorine substituents influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing inductive effect increases the electrophilicity of the aromatic ring, enhancing Suzuki-Miyaura coupling reactivity at the bromine site. However, steric hindrance from the chloromethyl group may reduce accessibility. Computational studies (e.g., DFT calculations) can quantify substituent effects on charge distribution . Experimental validation via Hammett σ constants or kinetic isotope effects is recommended.

Q. What strategies can be employed to mitigate competing side reactions during the functionalization of the chloromethyl group?

- Methodological Answer : Competing elimination or oxidation can be minimized by using inert atmospheres (N₂/Ar) and low-temperature conditions. Selective protection of the chloromethyl group (e.g., silylation) prior to bromination or fluorination steps may improve yield . Kinetic monitoring via in situ FTIR or GC-MS helps identify side-product formation early.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.